molecular formula C4H5BrO2 B3054838 2-Propenoic acid, 3-bromo-, methyl ester, (E)- CAS No. 6213-87-2

2-Propenoic acid, 3-bromo-, methyl ester, (E)-

Cat. No. B3054838
CAS RN: 6213-87-2
M. Wt: 164.99 g/mol
InChI Key: HGOGNLOBEAIJAM-NSCUHMNNSA-N
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Description

“2-Propenoic acid, 3-bromo-, methyl ester, (E)-” is a chemical compound with the formula C4H5BrO2. It has a molecular weight of 164.985 . The compound is also known as Methyl (2Z)-3-bromo-2-propenoate .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-bromo-, methyl ester, (E)-” can be represented by the InChI string: InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+ . This compound also has a stereoisomer known as "2-Propenoic acid, 3-bromo-, methyl ester, (Z)-" .

Scientific Research Applications

Food Industry Applications

Pectin, a heterogeneous hydrocolloid, is commonly extracted from citrus fruits and apple peels. Methyl esterification of pectin involves replacing the hydrogen on the OH group of the carboxylic acid with a methyl group (CH₃), resulting in methyl ester pectin. In the food industry, methyl ester pectin serves several purposes:

Health and Pharmaceutical Applications

Methyl ester pectin has gained attention in pharmaceutical research due to its unique properties:

Food Packaging

Pectin, including its methyl ester form, finds applications in food packaging:

Heat Transfer Fluids

Research has investigated the use of MXene-based palm oil methyl ester (POME) as an effective heat transfer fluid. Introducing MXene nanoflakes into POME enhances its thermo-physical properties, leading to rapid cooling in nanofluid applications .

Emulsifying Agents for Asphalt and Asphalt-Latex Emulsions

Methyl ester sulfonates have been studied as emulsifying agents to improve the storage stability of asphalt and asphalt-latex emulsions. These applications are relevant in the construction industry .

Safety And Hazards

Specific safety and hazard information for “2-Propenoic acid, 3-bromo-, methyl ester, (E)-” is not available in the sources I found. Standard safety precautions for handling chemicals should be followed .

properties

IUPAC Name

methyl (E)-3-bromoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOGNLOBEAIJAM-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-bromo-, methyl ester, (E)-

CAS RN

6213-87-2
Record name 2-Propenoic acid, 3-bromo-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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